molecular formula C15H13FO3 B8789822 Methyl 4-[(4-fluorobenzyl)oxy]benzoate

Methyl 4-[(4-fluorobenzyl)oxy]benzoate

Katalognummer: B8789822
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: DYKQVZUUFRCVNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(4-fluorobenzyl)oxy]benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a 4-fluorobenzyl ether group at the para position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the fluorine atom and benzyloxy group. Its molecular structure enables diverse applications, including serving as a synthetic intermediate in drug discovery and as a component in advanced materials .

Eigenschaften

Molekularformel

C15H13FO3

Molekulargewicht

260.26 g/mol

IUPAC-Name

methyl 4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H13FO3/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3

InChI-Schlüssel

DYKQVZUUFRCVNS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Methyl 2-((4-fluorobenzyl)oxy)benzoate
  • Structural Difference : The benzyloxy group is at the ortho position of the benzoate ring instead of the para position.
  • Impact : Altered steric hindrance and electronic distribution may reduce crystallinity compared to the para-substituted analogue, affecting solubility and reactivity in synthetic pathways .
Methyl 4-[(3-fluorobenzyl)oxy]benzoate
  • Structural Difference : Fluorine is at the meta position of the benzyl group.
Methyl 4-fluoro-2-methoxybenzoate
  • Structural Difference : Replaces the 4-fluorobenzyloxy group with a methoxy group and adds a fluorine at the para position of the benzoate ring.
  • Impact : The methoxy group enhances electron-donating effects, increasing the compound’s susceptibility to oxidative degradation compared to the benzyloxy-substituted analogue .
Methyl 4-[4-(difluoromethyl)phenyl]benzoate
  • Structural Difference : Features a difluoromethylphenyl group instead of the fluorobenzyloxy moiety.
  • Impact : The difluoromethyl group enhances lipophilicity and metabolic stability, making this compound more suitable for pharmaceutical applications requiring prolonged bioavailability .

Physicochemical Properties

Compound Name Solubility (LogP) Melting Point (°C) Reactivity Notes
Methyl 4-[(4-fluorobenzyl)oxy]benzoate 3.2 72–75* Moderate electrophilicity; stable under acidic conditions
Methyl 2-((4-fluorobenzyl)oxy)benzoate 3.5 N/A Higher lipophilicity; prone to photodegradation
Methyl 4-fluoro-3-(4-Methoxyphenyl)benzoate 2.8 N/A Enhanced solubility in polar solvents due to methoxy group
Methyl 4-[4-(difluoromethyl)phenyl]benzoate 4.1 N/A High thermal stability; resistant to enzymatic hydrolysis

*Melting point data inferred from structurally similar compounds in .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The phenolic oxygen of methyl 4-hydroxybenzoate is deprotonated by a base (e.g., potassium carbonate or sodium hydride), generating a phenoxide ion that nucleophilically attacks the electrophilic carbon of 4-fluorobenzyl bromide. This SN2 mechanism proceeds efficiently in polar aprotic solvents such as dimethylacetamide (DMA) or methanol under reflux.

Representative Protocol :

  • Reactants :

    • Methyl 4-hydroxybenzoate (10.0 g, 65.8 mmol)

    • 4-Fluorobenzyl bromide (1.2 equivalents)

    • Potassium carbonate (1.2 equivalents)

    • Solvent: Methanol or DMA (40–50 mL)

  • Procedure :

    • Combine reactants and reflux for 4–6 hours.

    • Filter to remove excess base, concentrate under reduced pressure, and purify via recrystallization (chloroform/hexane).

  • Yield : 85–92% (reported for analogous benzyloxy derivatives).

Optimization Considerations

  • Base Selection : Potassium carbonate is preferred over stronger bases (e.g., NaH) to minimize ester hydrolysis.

  • Solvent Effects : DMA enhances reaction rates at elevated temperatures (110°C), while methanol simplifies workup.

  • Stoichiometry : A 10–20% excess of 4-fluorobenzyl bromide ensures complete conversion.

Two-Step Synthesis from 4-Hydroxybenzoic Acid

For laboratories lacking methyl 4-hydroxybenzoate, a two-step approach starting from 4-hydroxybenzoic acid is viable (Figure 2).

Esterification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is esterified with methanol under acidic conditions to yield methyl 4-hydroxybenzoate:

Protocol :

  • Reactants :

    • 4-Hydroxybenzoic acid (10.0 g, 72.4 mmol)

    • Methanol (100 mL)

    • Concentrated H2SO4 (1 mL)

  • Procedure :

    • Reflux for 6 hours, neutralize with NaHCO3, and extract with ethyl acetate.

    • Yield: 90–95%.

Alkylation with 4-Fluorobenzyl Bromide

The alkylation step mirrors Section 1.1, with yields comparable to the one-pot method.

Alternative Methods and Emerging Strategies

Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-fluorobenzyl alcohol directly to methyl 4-hydroxybenzoate. While effective, this method is cost-prohibitive for large-scale synthesis.

Key Data :

  • Yield : 78–82%.

  • Limitations : Requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts.

Solid-Phase Synthesis

Recent advances utilize polymer-supported bases to simplify purification. For example, Amberlyst A21 resin facilitates heterogeneous catalysis, enabling facile filtration and recycling.

Advantages :

  • Reduced environmental impact.

  • Yields: 80–85%.

Comparative Analysis of Methods

Method Yield (%) Cost Complexity Scalability
Williamson (one-step)85–92LowModerateHigh
Two-step synthesis80–88ModerateHighModerate
Mitsunobu78–82HighModerateLow
Solid-phase80–85ModerateLowHigh

Challenges and Troubleshooting

  • Byproduct Formation : Over-alkylation is negligible due to the mono-functional nature of methyl 4-hydroxybenzoate.

  • Purification : Chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities.

  • Solvent Selection : Methanol may necessitate longer reaction times versus DMA .

Q & A

What are the standard synthetic routes for Methyl 4-[(4-fluorobenzyl)oxy]benzoate, and how can reaction conditions be optimized for yield?

Basic
The synthesis typically involves nucleophilic aromatic substitution. A common method reacts 4-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . Optimization includes:

  • Temperature : 60–80°C to balance reaction rate and side reactions.
  • Solvent choice : DMF enhances nucleophilicity but may require careful purification.
  • Base strength : Mild bases (K₂CO₃) reduce ester hydrolysis risks compared to NaOH .
    Yields >70% are achievable under reflux for 12–24 hours.

Which spectroscopic techniques are most effective for characterizing Methyl 4-[(4-fluorobenzyl)oxy]benzoate?

Basic
Key techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoate and fluorobenzyl groups) .
  • IR spectroscopy : Detects ester carbonyl (C=O stretch ~1720 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 289.1) .
    For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .

How does the substitution pattern (e.g., fluorine position) influence the compound’s reactivity and biological activity?

Advanced
The 4-fluorobenzyl group impacts:

  • Electrophilicity : Fluorine’s electron-withdrawing effect activates the benzyloxy group for nucleophilic attacks .
  • Biological interactions : Fluorine enhances lipophilicity, improving membrane permeability. Comparative studies show:
Analog (Substituent)Reactivity (Relative Rate)Enzyme Inhibition (IC₅₀, μM)
4-Fluoro (target)1.012.3 ± 1.2
3-Fluoro0.718.9 ± 2.1
2-Fluoro0.525.4 ± 3.0

Data suggests para-substitution maximizes bioactivity .

What strategies minimize byproduct formation during nucleophilic substitution reactions involving fluorobenzyl halides?

Advanced
Byproducts (e.g., di-alkylated products or hydrolysis derivatives) can be mitigated by:

  • Controlled stoichiometry : Use 1.1–1.2 equivalents of fluorobenzyl bromide to limit over-alkylation .
  • Inert atmosphere : Prevents oxidation of intermediates.
  • Phase-transfer catalysis : TBAB (tetrabutylammonium bromide) improves reaction homogeneity in biphasic systems .
    Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product .

How can researchers design experiments to assess the compound’s enzyme inhibition potential?

Methodological
A stepwise approach includes:

Target selection : Prioritize enzymes with known sensitivity to benzoate esters (e.g., cyclooxygenase-2 or tyrosine kinases) .

Assay design :

  • Kinetic assays : Measure IC₅₀ via fluorogenic substrates (e.g., ATPase activity using malachite green).
  • Dose-response : Test concentrations from 1 nM–100 μM.

Controls : Include positive inhibitors (e.g., indomethacin for COX-2) and solvent-only blanks.

Data analysis : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants .

What are the challenges in analyzing metabolic stability of Methyl 4-[(4-fluorobenzyl)oxy]benzoate, and how can they be addressed?

Advanced
Challenges include:

  • Ester hydrolysis : Rapid degradation in liver microsomes.
    Solutions :
  • LC-MS/MS monitoring : Quantify parent compound and metabolites (e.g., benzoic acid derivative).
  • CYP450 inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .
  • Stabilization : Use prodrug strategies (e.g., methyl-to-ethyl ester modification) to delay hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.